(2,6-dimethoxyphenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone
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Overview
Description
(2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is a complex organic compound that features both a benzimidazole and a dimethoxyphenyl moiety. Benzimidazole derivatives are known for their broad range of biological activities and are commonly found in various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves the condensation of 2,6-dimethoxybenzaldehyde with 5,6-dimethyl-1H-benzimidazole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols .
Scientific Research Applications
(2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2,6-Dimethoxybenzaldehyde: Shares the dimethoxyphenyl moiety.
5,6-Dimethyl-1H-benzimidazole: Shares the benzimidazole core
Uniqueness
What sets (2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE apart is its combined structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
InChI |
InChI=1S/C18H18N2O3/c1-11-8-13-14(9-12(11)2)20(10-19-13)18(21)17-15(22-3)6-5-7-16(17)23-4/h5-10H,1-4H3 |
InChI Key |
NMZKRPKPNUPJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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